The synthesis of erythromycin A 9-methoxime typically involves the reaction of erythromycin A with hydroxylamine to form an oxime intermediate, followed by methylation at the C-9 position. This process can be optimized using mildly polar solvents such as isopropanol or ethanol in the presence of mild acid catalysts like acetic or formic acid. The methylation reaction requires careful control of conditions to achieve high yields and selectivity for the desired E-isomer over the Z-isomer, as only the E-isomer exhibits significant biological activity .
Erythromycin A 9-methoxime retains the core macrolide structure of erythromycin A, characterized by a large lactone ring with multiple hydroxyl groups. The key modification involves the introduction of a methoxy group at the C-9 position, altering its physicochemical properties.
Erythromycin A 9-methoxime can undergo various chemical reactions typical of oxime derivatives:
These reactions are crucial for synthesizing further derivatives with enhanced antimicrobial activities .
Erythromycin A 9-methoxime exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, blocking peptide chain elongation during translation.
This mechanism highlights its role as a bacteriostatic agent, effective against various pathogens including Streptococcus and Staphylococcus species .
These properties influence its formulation in pharmaceutical applications and storage conditions .
Erythromycin A 9-methoxime has several scientific uses, primarily in medicinal chemistry and pharmacology:
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2